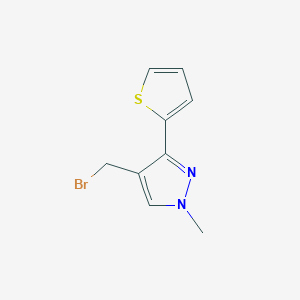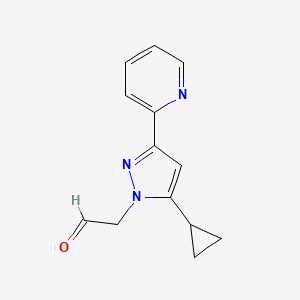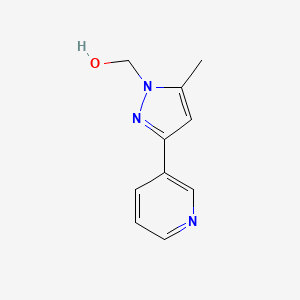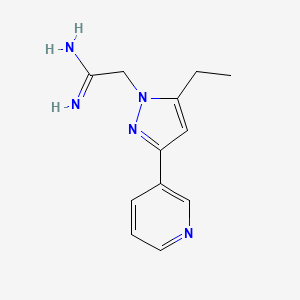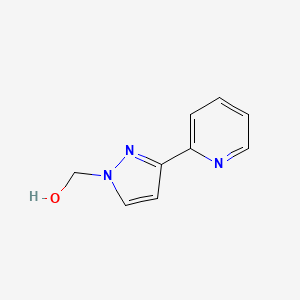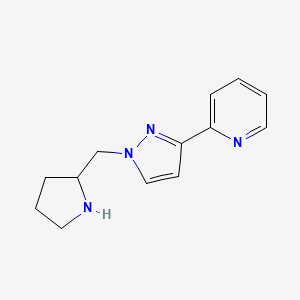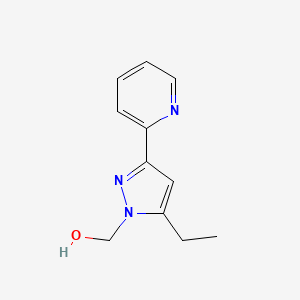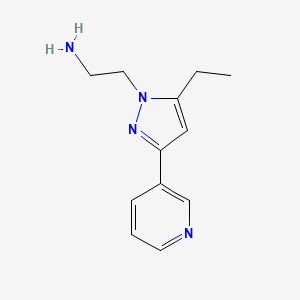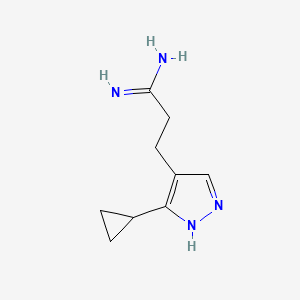
3-((3-(チオフェン-3-イル)-1H-ピラゾール-1-イル)メチル)ピペリジン
説明
The compound “3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .Molecular Structure Analysis
The molecular structure of “3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is complex due to the presence of multiple rings. The thiophene ring contains a sulfur atom at the 1 position . The pyrazole ring is adjacent to the thiophene ring and is connected to the piperidine ring through a methylene bridge .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
医薬品化学:抗癌特性
チオフェン誘導体は、抗癌特性を有することが広く研究されてきました . チオフェン環を薬理学的に活性な分子に組み込むことで、特定の種類の癌細胞に対するその有効性を高めることができます。抗癌剤によく見られるピラゾール部分は、様々な生物学的標的に作用し、癌細胞の増殖と増殖を阻害する可能性があります。 "3-((3-(チオフェン-3-イル)-1H-ピラゾール-1-イル)メチル)ピペリジン"の特定の抗癌用途に関する研究は、新しい腫瘍学療法の開発につながる可能性があります。
神経薬理学:神経伝達物質系の調節
ピペリジン環を含む化合物は、神経伝達物質系に影響を与えることが知られており、これは神経学的疾患の治療に役立つ可能性があります . この化合物のユニークな構造は、ドーパミンやセロトニンなどの神経伝達物質の活性を影響を与える可能性があり、うつ病、不安、パーキンソン病などの治療に潜在的な用途を提供します。
材料科学:有機半導体
チオフェンは、有機半導体の開発における重要な成分です . 電気伝導性があるため、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)の製造に役立ちます。 問題の特定の化合物は、その電子特性と、先進的な電子デバイスにおけるその潜在的な用途について調査することができます。
抗菌研究:新しい抗生物質の開発
チオフェン誘導体の抗菌特性により、新しい抗生物質の開発候補となっています . 抗生物質耐性が高まっているため、耐性菌株と戦うことができる新しい化合物の合成が不可欠です。 "3-((3-(チオフェン-3-イル)-1H-ピラゾール-1-イル)メチル)ピペリジン"におけるチオフェンとピラゾールの組み合わせは、抗生物質研究のための新しい経路を提供する可能性があります。
抗炎症用途:非ステロイド系抗炎症薬(NSAIDs)
チオフェン誘導体は、抗炎症効果も知られており、NSAIDsで使用されています . この化合物の構造的特徴は、副作用が少なく、効力が向上した新しい抗炎症薬を開発するために最適化することができます。
腐食防止:金属の保護
産業用途では、チオフェン誘導体は腐食防止剤として役立ちます . これらは金属上に保護層を形成し、酸化による損傷を防ぎます。 化合物 "3-((3-(チオフェン-3-イル)-1H-ピラゾール-1-イル)メチル)ピペリジン"は、産業機械やインフラストラクチャを腐食から保護する効果について調査することができます。
作用機序
Target of Action
Compounds with similar structures, such as thiophene and pyrazole derivatives, have been reported to exhibit a wide range of therapeutic properties . They are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, including binding to active sites, modulating protein function, or altering cellular pathways .
Biochemical Pathways
Related compounds such as thiophene and pyrazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Similar compounds are known to exhibit a range of pharmacokinetic properties, influenced by factors such as molecular structure, solubility, and stability .
Result of Action
Related compounds have been reported to exhibit a variety of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Action Environment
The action of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its targets .
生化学分析
Biochemical Properties
3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as kinases and receptors can modulate signaling pathways, leading to potential therapeutic effects . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or receptors, altering their activity and function.
Cellular Effects
The effects of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . Additionally, it influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth . The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions . For example, the compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses. These molecular interactions are critical for the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and effects of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells . These temporal effects are essential for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
In animal models, the effects of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine vary with dosage. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine within cells and tissues involve several mechanisms. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its distribution to various tissues . The compound’s localization and accumulation in specific tissues are important for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.
特性
IUPAC Name |
3-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-11(8-14-5-1)9-16-6-3-13(15-16)12-4-7-17-10-12/h3-4,6-7,10-11,14H,1-2,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWYFRBQVHIEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



